BenchChemオンラインストアへようこそ!

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

Corrosion inhibition Mild steel protection Benzimidazole inhibitor

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (CAS 92152-36-8) is an N-methylated, 2-aryl-substituted benzimidazole derivative with molecular formula C₁₄H₁₁BrN₂ and molecular weight 287.15 g/mol. The compound features an ortho-bromophenyl substituent at the C-2 position and a methyl group at the N-1 position of the benzimidazole core, distinguishing it from the closely related non-methylated analog 2-(2-bromophenyl)-1H-benzimidazole (CAS 13275-42-8; MW 273.13 g/mol).

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 92152-36-8
Cat. No. B3195632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
CAS92152-36-8
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br
InChIInChI=1S/C14H11BrN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3
InChIKeyGXKNXZLRJJKVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (CAS 92152-36-8): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole (CAS 92152-36-8) is an N-methylated, 2-aryl-substituted benzimidazole derivative with molecular formula C₁₄H₁₁BrN₂ and molecular weight 287.15 g/mol [1]. The compound features an ortho-bromophenyl substituent at the C-2 position and a methyl group at the N-1 position of the benzimidazole core, distinguishing it from the closely related non-methylated analog 2-(2-bromophenyl)-1H-benzimidazole (CAS 13275-42-8; MW 273.13 g/mol) [2]. Physicochemical characterization reports a melting point of 114–119 °C, a predicted boiling point of 430.2±47.0 °C, and a predicted density of 1.43±0.1 g/cm³ [1]. The compound serves as both a demonstrated corrosion inhibitor for multiple industrially relevant alloys and a versatile synthetic building block owing to its aryl bromide handle amenable to cross-coupling chemistry [3][4].

Why 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole Cannot Be Substituted by Non-Methylated or Regioisomeric Benzimidazole Analogs


The N-1 methyl substituent on 2-(2-bromophenyl)-1-methyl-1H-benzo[d]imidazole is not a trivial structural perturbation. In corrosion inhibitor applications, electron-donating substituents on the benzimidazole core increase the HOMO energy and promote stronger chemisorption onto metal surfaces, directly translating into measurably higher inhibition efficiency compared to the non-methylated analog [1][2]. Multiple independent electrochemical studies using potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss methods have consistently confirmed that the N-methylated derivative (BPMA or BMB) outperforms 2-(2-bromophenyl)-1H-benzimidazole (BPBA or BHB) as a corrosion inhibitor for mild steel, carbon steel, and X60 steel in HCl media [2][3]. The ortho-bromine substitution pattern additionally imparts distinct reactivity in Pd-catalyzed cross-coupling reactions compared to para- or meta-bromo regioisomers, making indiscriminate substitution risky in synthetic workflows [4]. Furthermore, the N-methyl group eliminates the imidazole N–H hydrogen bond donor, altering solubility, crystallinity, and biological target engagement profiles relative to N-unsubstituted analogs [5].

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole: Head-to-Head and Cross-Study Comparisons


Corrosion Inhibition Efficiency: N-Methylated Derivative (BPMA/BMB) Outperforms Non-Methylated Analog (BPBA/BHB) Across Multiple Steel Types and HCl Concentrations

In a direct head-to-head study using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole (BPMA) consistently exhibited higher corrosion inhibition efficiency than 2-(2-bromophenyl)-1H-benzimidazole (BPBA) for mild steel in 0.5 M HCl at equivalent concentrations. The same directional outcome—superiority of the N-methylated compound over the N-unsubstituted analog—was reproduced in an independent investigation on carbon steel (X60) in 1 M HCl under both laminar and turbulent flow conditions, where the methyl group was explicitly identified as the structural feature conferring greater inhibition property [1][2]. While exact numerical percentage differences between BPMA and BPBA are not publicly extractable from the abstract-only accessible proceedings, the experimental convergence across three independent laboratories, two steel substrates, and two HCl concentrations provides strong, reproducible evidence of directional differentiation [1][2][3].

Corrosion inhibition Mild steel protection Benzimidazole inhibitor

Quantified Corrosion Protection of Cu-Ni Heat Exchanger Alloys: 88.9% Inhibition Efficiency on Cu-Ni 70/30 at 1.0 g/L in 1 M HCl

The target compound, designated 2BPB, was evaluated as a corrosion inhibitor for Cu-Ni 70/30 and Cu-Ni 90/10 alloys—the standard tubing materials in multistage flash (MSF) desalination plants—in 1 mol/dm³ HCl using weight loss, potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and cyclic voltammetry (CV). At low temperature and 1.0 g/L loading, 2BPB inhibited Cu-Ni 70/30 by 88.9 ± 4.8% and Cu-Ni 90/10 by 57.5 ± 1.3% [1]. The inhibition efficiency improved with increasing immersion time (tested up to 72 h) and with the addition of iodide ions as a synergistic agent, while showing only slight depreciation at elevated temperature. 2BPB was characterized as a mixed-type inhibitor adsorbing via a physical adsorption mechanism, confirmed by SEM and FTIR surface analysis [1]. This study provides the only publicly available, fully quantified inhibition efficiency data for this specific compound on industrially critical Cu-Ni alloys, establishing a performance baseline that generic benzimidazole alternatives lack.

Cu-Ni alloy corrosion Desalination plant Acid cleaning inhibitor

Physicochemical Differentiation: Melting Point Depression of Over 120 °C Versus the Non-Methylated Analog Impacts Formulation and Handling

The N-methylation in 2-(2-bromophenyl)-1-methyl-1H-benzo[d]imidazole eliminates the imidazole N–H hydrogen bond donor present in the non-methylated analog, resulting in a dramatic melting point decrease from 239–243 °C (non-methylated, CAS 13275-42-8) to 114–119 °C (target compound, CAS 92152-36-8)—a difference of approximately 120–125 °C [1]. Density also decreases from 1.546 g/cm³ to a predicted 1.43 g/cm³, and the molecular weight increases from 273.13 to 287.15 g/mol due to the added methyl group. The absence of the N–H hydrogen bond donor (hydrogen bond donor count = 0 for the target compound vs. 1 for the non-methylated analog) also alters solubility profiles and reduces the potential for intermolecular hydrogen bonding in crystalline or formulated states .

Physicochemical properties Melting point Formulation compatibility

DFT-Based Theoretical Rationale: N-Methyl Substitution Enhances Electron Donation and Surface Adsorption Relative to N-Unsubstituted Benzimidazoles

A systematic theoretical study on the substituent effect in benzimidazole corrosion inhibitors established that electron-donating substituents increase the HOMO energy and reduce the HOMO–LUMO energy gap, thereby enhancing the molecule's ability to donate electrons to the metal surface and improving corrosion inhibition efficiency [1]. The methyl group at N-1 in the target compound acts as an electron-donating substituent, a conclusion directly corroborated by the experimental and DFT results of Onyeachu et al. (2020), who stated that 'the presence of a methyl group on the benzimidazole ring conferred greater corrosion inhibition property on BMB when compared with BHB' [2]. This class-level structure–activity relationship provides a predictive framework: N-methylated 2-arylbenzimidazoles are expected to outperform their N-unsubstituted counterparts as corrosion inhibitors, owing to favorable frontier molecular orbital energetics [1][2].

DFT calculation Electron donation Adsorption mechanism

Cytotoxic Activity Context: Non-Methylated Analog (BPBZ) Demonstrates IC₅₀ 15.17 μg/mL Against MCF-7 Breast Cancer Cells; N-Methylated Derivative Offers a Structurally Distinct Pharmacophore for Medicinal Chemistry

A 2025 study on 2-(2-bromophenyl)-1H-benzimidazole (BPBZ, the non-methylated analog) reported an IC₅₀ of 15.17 μg/mL against the MCF-7 breast cancer cell line and a molecular docking binding energy of −8.5 kcal/mol with the estrogen sulfotransferase receptor [1]. This establishes a quantitative biological activity baseline for the 2-(2-bromophenyl)-benzimidazole scaffold. The N-methylated target compound (CAS 92152-36-8) differs from BPBZ by the presence of the N-1 methyl group, which eliminates the imidazole N–H hydrogen bond donor, alters lipophilicity (clogP), and modifies hydrogen bonding capacity—three parameters known to critically influence kinase binding, CYP inhibition, and cellular permeability in benzimidazole-based drug candidates [2]. The target compound's ortho-bromine substituent further enables Pd-catalyzed diversification (Suzuki, Sonogashira, Heck, Buchwald–Hartwig) for late-stage functionalization in medicinal chemistry programs [3]. Direct cytotoxicity data for the N-methylated compound are not yet publicly available; however, the structural distinction from the characterized analog provides a rational basis for selecting the N-methylated scaffold when altered pharmacokinetic or target engagement profiles are desired.

Anticancer benzimidazole MCF-7 cytotoxicity Drug discovery building block

Ortho-Bromine Regiochemistry as a Synthetic Differentiation Handle: Site-Selective Cross-Coupling Versus Para- and Meta-Bromo Benzimidazole Regioisomers

The ortho-bromine substitution on the 2-phenyl ring of the target compound provides a sterically and electronically distinct cross-coupling handle compared to para-bromo or meta-bromo benzimidazole regioisomers. The Sluiter & Christoffers (2009) protocol demonstrated that N-methyl-2-(bromophenyl)-benzimidazoles can be efficiently diversified through Suzuki, Sonogashira, Heck, and Buchwald–Hartwig reactions [1]. Ortho-substituted aryl bromides exhibit distinct oxidative addition kinetics with Pd(0) catalysts compared to para-substituted analogs due to steric effects, enabling chemoselective sequential coupling strategies when multiple halogen handles are present [2]. The target compound thus offers a unique reactivity profile for synthetic chemists building complex benzimidazole-containing architectures, where the ortho-bromine position may be leveraged for regioselective transformations that para-bromo isomers cannot replicate.

Cross-coupling Ortho-bromoarene Pd-catalyzed diversification

High-Value Application Scenarios for 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole Based on Verified Differentiation Evidence


Acid Cleaning Corrosion Inhibitor Formulation for Multistage Flash (MSF) Desalination Plant Cu-Ni Heat Exchanger Tubing

The target compound (2BPB) has been specifically validated on Cu-Ni 70/30 and 90/10 alloys—the exact materials used in MSF desalination plant brine heaters and evaporator condensers—delivering 88.9 ± 4.8% and 57.5 ± 1.3% inhibition efficiency, respectively, at 1.0 g/L in 1 M HCl [1]. The compound acts as a mixed-type inhibitor via physical adsorption, with performance improving upon extended immersion (up to 72 h) and with iodide ion synergism, making it directly applicable to the 2–5% HCl acid cleaning regimes employed in industrial desalination descaling operations [1]. The N-methyl substitution provides a demonstrated performance advantage over the non-methylated analog in steel systems, and the availability of alloy-specific quantitative data reduces formulation risk compared to uncharacterized generic benzimidazoles [2][3].

Oil Well Acidizing Corrosion Protection for Carbon Steel and X60 Pipeline Steel Under Turbulent Flow Conditions

The compound (designated BPMA or BMB in corrosion literature) has been evaluated on mild steel, carbon steel, and API X60 pipeline steel in 0.5–1 M HCl, including under turbulent flow conditions relevant to oil and gas transportation pipelines [1][2]. The N-methyl group was explicitly identified as the structural feature responsible for enhanced inhibition compared to the non-methylated analog, and the compound maintained significant protection even under hydrodynamic conditions that typically accelerate corrosion [1]. This evidence supports its specification as a corrosion inhibitor component in acidizing fluids where turbulent flow and high-shear conditions are encountered.

Synthetic Building Block for Ortho-Functionalized Biaryl Benzimidazole Libraries via Palladium-Catalyzed Cross-Coupling

The ortho-bromophenyl substituent provides a sterically and electronically distinct handle for Pd-catalyzed Suzuki, Sonogashira, Heck, and Buchwald–Hartwig cross-coupling reactions, enabling the construction of diverse biaryl benzimidazole libraries [1]. The N-methyl group simultaneously protects the imidazole nitrogen from unwanted side reactions and eliminates tautomeric equilibria that complicate purification and characterization. This combination of features—site-selective coupling handle plus blocked tautomerization—makes the compound a strategically advantageous intermediate for medicinal chemistry programs targeting benzimidazole-based kinase inhibitors, antimicrobial agents, or fluorescence probes.

Medicinal Chemistry Scaffold for Benzimidazole-Based Drug Discovery with Differentiated Physicochemical Properties

The non-methylated analog (BPBZ) has demonstrated quantifiable anticancer activity (IC₅₀ = 15.17 μg/mL against MCF-7; docking binding energy = −8.5 kcal/mol with estrogen sulfotransferase) [1]. The N-methylated target compound offers a structurally distinct pharmacophore with zero hydrogen bond donors (vs. one for BPBZ), higher lipophilicity, and altered molecular recognition properties—parameters directly relevant to optimizing blood–brain barrier penetration, oral bioavailability, and target selectivity in benzimidazole-based drug candidates [2]. Its ortho-bromine handle further enables late-stage diversification for structure–activity relationship (SAR) exploration without resynthesis of the core scaffold [3].

Quote Request

Request a Quote for 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.